molecular formula C25H23N3O5S2 B2455449 4-[benzyl(ethyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide CAS No. 921067-53-0

4-[benzyl(ethyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide

Cat. No.: B2455449
CAS No.: 921067-53-0
M. Wt: 509.6
InChI Key: FYXQGGPUFJDNQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[Benzyl(ethyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide (CAS 1135227-03-0) is a synthetic small molecule with a molecular formula of C30H35ClN4O5S2 and a molecular weight of 631.21 g/mol . This compound features a complex structure integrating a benzodioxinobenzothiazole core linked to a benzenesulfonamide group, a scaffold recognized for its relevance in medicinal chemistry research. Compounds containing the benzothiazole and sulfonamide motifs have demonstrated a wide spectrum of significant biological activities in preclinical research, suggesting potential areas of investigation for this reagent. These activities include anticonvulsant properties , with related sulfonamide-benzothiazole hybrids showing promise in models of epilepsy . Furthermore, structurally similar N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides have been evaluated for their antidiabetic activity in non-insulin-dependent diabetes mellitus models, acting as potential inhibitors of the 11beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme . The benzenesulfonamide group is also a known pharmacophore for carbonic anhydrase inhibition , which is a target in various therapeutic areas . This product is supplied for research purposes only. It is strictly not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-[benzyl(ethyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O5S2/c1-2-28(16-17-6-4-3-5-7-17)35(30,31)19-10-8-18(9-11-19)24(29)27-25-26-20-14-21-22(15-23(20)34-25)33-13-12-32-21/h3-11,14-15H,2,12-13,16H2,1H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYXQGGPUFJDNQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC5=C(C=C4S3)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-benzyl-N-ethylsulfamoyl)-N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzamide Core: This can be achieved by reacting a suitable benzoyl chloride with an amine.

    Introduction of the Sulfamoyl Group: This step involves the reaction of the benzamide with a sulfonyl chloride in the presence of a base.

    Attachment of the Benzyl and Ethyl Groups: These groups can be introduced via alkylation reactions.

    Formation of the Dioxino and Thiazol Rings: These heterocyclic structures can be synthesized through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfamoyl group.

    Reduction: Reduction reactions could target the benzamide or thiazol rings.

    Substitution: Various substitution reactions can occur, especially at the benzyl and ethyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity against certain targets.

Medicine

If the compound shows promising biological activity, it could be developed into a drug candidate for treating specific diseases.

Industry

In industry, it might find applications in the development of new materials or as a specialty chemical in various processes.

Mechanism of Action

The mechanism of action of 4-(N-benzyl-N-ethylsulfamoyl)-N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)benzamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, disrupting cellular processes, or modulating signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(N-benzyl-N-methylsulfamoyl)-N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)benzamide
  • 4-(N-benzyl-N-ethylsulfamoyl)-N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)aniline

Uniqueness

The uniqueness of 4-(N-benzyl-N-ethylsulfamoyl)-N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)benzamide lies in its specific combination of functional groups and heterocyclic structures, which may confer unique chemical and biological properties.

Biological Activity

The compound 4-[benzyl(ethyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide is a sulfamoyl benzamide derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N4O5SC_{20}H_{22}N_{4}O_{5}S. The structure consists of a benzamide core substituted with a sulfamoyl group and a dioxino-benzothiazole moiety, which may contribute to its biological effects.

Research indicates that sulfamoyl benzamide derivatives can exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : These compounds may inhibit specific enzymes involved in metabolic pathways.
  • Antitumor Activity : Some derivatives have shown promise in inhibiting tumor cell proliferation.
  • Antimicrobial Properties : The ability to combat bacterial infections has been noted in related compounds.

Antitumor Activity

Recent studies have demonstrated that related benzothiazole derivatives possess significant antitumor properties. For instance:

  • In vitro Studies : Compounds similar to this compound have shown effective inhibition of cancer cell lines in both 2D and 3D cultures. The most active compounds demonstrated IC50 values in the micromolar range against various cancer types .

Antimicrobial Activity

The compound's structural similarities with other known antimicrobial agents suggest potential efficacy against bacterial strains:

  • Testing Against Pathogens : In studies involving Gram-positive and Gram-negative bacteria, certain sulfamoyl benzamide derivatives exhibited minimum inhibitory concentrations (MICs) that indicate effective antimicrobial activity .

Case Study 1: Antitumor Efficacy

A study highlighted the antiproliferative effects of a series of benzothiazole derivatives on human cancer cell lines. The results indicated that compounds with nitro or chloro substituents showed enhanced activity compared to their non-substituted analogs. Specifically, the nitro-substituted derivatives were more effective against lung cancer cell lines .

Case Study 2: Antimicrobial Testing

Another research effort focused on evaluating the antimicrobial properties of related compounds against Staphylococcus aureus and Escherichia coli. The study found that certain derivatives had MIC values as low as 6.12 μM against S. aureus, demonstrating substantial antibacterial activity .

Data Summary Table

Biological ActivityCompound StructureIC50/MIC ValuesReference
AntitumorBenzothiazole derivativesIC50 ~ 10 μM
AntimicrobialSulfamoyl benzamide derivativesMIC 6.12 μM (S. aureus)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.